Sodium dibenzyldithiocarbamate

Catalog No.
S1898776
CAS No.
55310-46-8
M.F
C15H15NNaS2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dibenzyldithiocarbamate

CAS Number

55310-46-8

Product Name

Sodium dibenzyldithiocarbamate

IUPAC Name

sodium;N,N-dibenzylcarbamodithioate

Molecular Formula

C15H15NNaS2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);

InChI Key

YKVABMCSVUSETE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na]

The exact mass of the compound Sodium dibenzyldithiocarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium dibenzyldithiocarbamate (CAS 55310-46-8) is a water-soluble dithiocarbamate salt primarily procured as an ultra-accelerator, polymerization shortstop, and heavy metal chelator . Distinguished by its bulky dibenzyl architecture, this compound offers a specific amphiphilic balance, achieving high aqueous solubility while maintaining compatibility with organic phases. In industrial procurement, it is valued for its ability to drive rapid cross-linking at elevated temperatures without compromising room-temperature stability, making it a critical material for elastomer formulations and biphasic extraction systems where lighter aliphatic analogs fail to meet regulatory or processing requirements.

Substituting sodium dibenzyldithiocarbamate with lighter aliphatic analogs, such as sodium dimethyldithiocarbamate (SDMC) or sodium diethyldithiocarbamate (SDDC), introduces severe regulatory and processing liabilities [1]. Lighter dithiocarbamates undergo thermal degradation during vulcanization to release highly carcinogenic and strictly regulated volatile nitrosamines, such as N-nitrosodimethylamine (NDMA) [1]. Furthermore, SDMC and SDDC exhibit inferior steric hindrance, leading to premature cross-linking (scorching) during ambient storage and compounding [2]. In heavy metal remediation, the lower lipophilicity of diethyl- and dimethyl-metal complexes results in poorer phase separation compared to the highly hydrophobic dibenzyl derivatives, making generic substitution detrimental to both compliance and extraction yield.

Elimination of Carcinogenic Nitrosamine Generation in Thermal Processing

A primary procurement driver for sodium dibenzyldithiocarbamate is its structurally inherent nitrosamine safety. During thermal processing and vulcanization, lighter analogs like SDMC and SDDC degrade into highly carcinogenic, volatile nitrosamines (NDMA and NDEA) [1]. In contrast, the cleavage of sodium dibenzyldithiocarbamate yields N-nitrosodibenzylamine, a high-molecular-weight, non-volatile, and non-carcinogenic byproduct [1]. This allows manufacturers to maintain ultra-accelerator cure rates while achieving compliance with stringent food-contact and medical-grade regulatory standards.

Evidence DimensionVolatile carcinogenic nitrosamine emission potential
Target Compound DataGenerates non-carcinogenic, non-volatile N-nitrosodibenzylamine
Comparator Or BaselineSDMC and SDDC (Generate strictly regulated, carcinogenic NDMA and NDEA)
Quantified Difference100% elimination of regulated volatile carcinogenic nitrosamine emissions
ConditionsHigh-temperature compounding and vulcanization of elastomers

Essential for legal compliance in the production of food-contact materials, medical rubber, and consumer latex products where NDMA/NDEA limits are strictly enforced.

Enhanced Heavy Metal Extraction Efficiency via Increased Lipophilicity

The bulky dibenzyl groups of sodium dibenzyldithiocarbamate impart significant lipophilicity to the resulting metal coordination complexes, fundamentally altering phase partitioning compared to lighter aliphatic ligands. Comparative extraction studies demonstrate that aromatic and bulky dithiocarbamates achieve superior precipitation and removal efficiencies for toxic metals (Pb, Cd, Cu, Zn) from aqueous media compared to sodium diethyldithiocarbamate (SDDC) [1]. The enhanced hydrophobicity of the dibenzyl-metal complex drives faster, more complete phase separation and precipitation.

Evidence DimensionMetal complex precipitation and phase-separation efficiency
Target Compound DataHigh extraction yield driven by hydrophobic dibenzyl ligands
Comparator Or BaselineSodium diethyldithiocarbamate (SDDC) (Lower efficiency due to higher aqueous solubility of the resulting metal complex)
Quantified DifferenceSuperior partition coefficient and higher overall removal percentage for target heavy metals
ConditionsAqueous heavy metal remediation and biphasic extraction systems

Lowers the required reagent dosing concentration for industrial wastewater treatment and improves the recovery yield of valuable or toxic metals.

Superior Scorch Safety and Delayed Action in Elastomer Compounding

In latex and rubber compounding, sodium dibenzyldithiocarbamate functions as a highly controlled ultra-accelerator. Due to the steric hindrance provided by the dibenzyl groups, it exhibits significantly lower reactivity at room temperature compared to SDMC and SDDC [1]. This delayed action provides a longer scorch time (processing safety margin) during milling and storage, while still delivering rapid cure rates once the optimal vulcanization temperature is reached [1].

Evidence DimensionRoom-temperature scorch resistance (pre-cure time)
Target Compound DataExtended scorch time with thermally delayed activation
Comparator Or BaselineSDMC and SDDC (Short scorch time, high risk of premature cross-linking)
Quantified DifferenceSignificantly longer processing window at ambient temperatures prior to thermal curing
ConditionsNatural and synthetic latex compounding prior to vulcanization

Prevents costly material waste from premature curing during mixing and storage, ensuring consistent manufacturability of complex molded parts.

Optimal Amphiphilic Balance for Mixed-Solvent Processes

Sodium dibenzyldithiocarbamate offers a specific solubility profile for biphasic and mixed-solvent industrial applications. It achieves a high aqueous solubility of 178.5 g/L at 25°C due to its ionic sodium salt nature, while the dibenzyl moieties ensure high compatibility with organic solvents . In contrast, free dithiocarbamic acids are inherently unstable and insoluble in water, and lighter sodium salts like SDMC lack sufficient organic phase partitioning capabilities .

Evidence DimensionAqueous and organic solubility profile
Target Compound Data178.5 g/L aqueous solubility (25°C) with high organic phase compatibility
Comparator Or BaselineFree dithiocarbamic acid (Insoluble/unstable) and SDMC (Poor organic solubility)
Quantified DifferenceBroadened solvent compatibility range without loss of aqueous stability
ConditionsStandard ambient temperature (25°C) in mixed aqueous-organic systems

Enables seamless integration into emulsion polymerizations and biphasic extractions where reagents must partition effectively between water and organic phases.

Nitrosamine-Safe Latex and Rubber Manufacturing

Directly leveraging its lack of volatile nitrosamine generation, this compound is procured as an ultra-accelerator and shortstop for food-contact elastomers, medical gloves, and consumer latex products where SDMC/SDDC are prohibited [1].

Heavy Metal Precipitation in Wastewater Treatment

Utilizing its superior lipophilicity and phase-separation efficiency, it is deployed as a high-yield precipitant for removing Pb, Cd, Cu, and Zn from industrial effluents more efficiently than SDDC [2].

Precursor for Zinc Dibenzyldithiocarbamate (ZBEC) Synthesis

Capitalizing on its high aqueous solubility, it serves as the primary water-soluble intermediate for synthesizing ZBEC, a widely used non-staining secondary accelerator[1].

Biphasic Metal Extraction and Analytical Chelation

Benefiting from its amphiphilic balance, it is utilized in phase-transfer catalysis and analytical extractions where the chelator must operate effectively across aqueous-organic boundaries[2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.05436111 g/mol

Monoisotopic Mass

296.05436111 g/mol

Heavy Atom Count

19

Related CAS

99-22-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55310-46-8

General Manufacturing Information

Carbamodithioic acid, N,N-bis(phenylmethyl)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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